![molecular formula C18H28O2 B12532666 [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene CAS No. 656836-58-7](/img/structure/B12532666.png)
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a methylidenenonyl chain attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene typically involves the following steps:
Formation of the methoxymethoxy group: This can be achieved by reacting a suitable alcohol with methoxymethyl chloride in the presence of a base.
Attachment of the methylidenenonyl chain: This step involves the formation of a carbon-carbon double bond, which can be accomplished through various methods such as Wittig reaction or olefination.
Coupling with benzene: The final step involves coupling the intermediate with a benzene ring, which can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbon-carbon double bond in the methylidenenonyl chain can be reduced to form saturated hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used for electrophilic substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions with biomolecules, while the methylidenenonyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene: Unique due to its specific functional groups and structure.
Methoxybenzene (anisole): Similar in having a methoxy group attached to a benzene ring but lacks the methylidenenonyl chain.
Methylidenebenzene (styrene): Contains a carbon-carbon double bond attached to a benzene ring but lacks the methoxymethoxy group.
Uniqueness
This compound is unique due to the combination of its methoxymethoxy group and methylidenenonyl chain, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
656836-58-7 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene |
InChI |
InChI=1S/C18H28O2/c1-4-5-7-10-16(2)18(20-15-19-3)14-13-17-11-8-6-9-12-17/h6,8-9,11-12,18H,2,4-5,7,10,13-15H2,1,3H3/t18-/m1/s1 |
Clave InChI |
WGPHVDYIRNWOOH-GOSISDBHSA-N |
SMILES isomérico |
CCCCCC(=C)[C@@H](CCC1=CC=CC=C1)OCOC |
SMILES canónico |
CCCCCC(=C)C(CCC1=CC=CC=C1)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)
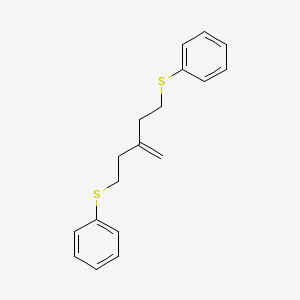
![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12532624.png)
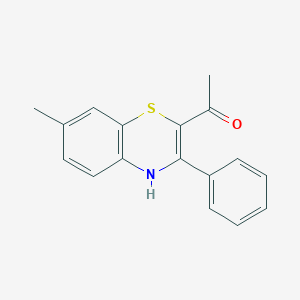
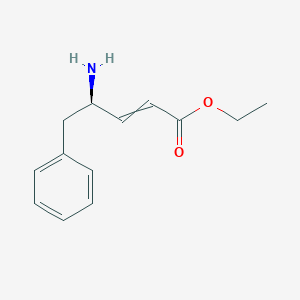
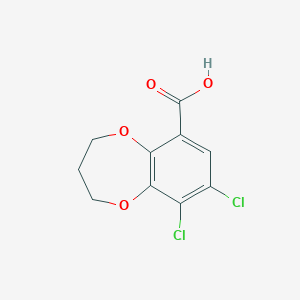
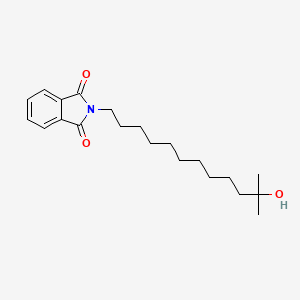
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)

